molecular formula C5H8O2 B1361234 4-Methoxy-3-buten-2-one CAS No. 51731-17-0

4-Methoxy-3-buten-2-one

Cat. No. B1361234
CAS RN: 51731-17-0
M. Wt: 100.12 g/mol
InChI Key: VLLHEPHWWIDUSS-ONEGZZNKSA-N
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Description

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is a chemical compound with the linear formula CH3OCH=CHCOCH3 . It has a molecular weight of 100.12 . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .


Synthesis Analysis

This compound can be synthesized from 3-Buten-2-one, which undergoes conjugate addition with methanol over solid base catalysts . It can also undergo coupling reaction with alkyltins and alkynes in the presence of a nickel complex to form stereo-defined conjugated enynes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: 1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It also reacts readily and selectively with poorly nucleophilic aromatic amines (nitroanilines, chloroanilines, etc.) to afford (Z)-enaminones .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.468 (lit.), a boiling point of 200 °C (lit.), and a density of 0.982 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Applications

4-Methoxy-3-buten-2-one has been explored for its role in catalysis. It undergoes effective conjugate addition with methanol over solid base catalysts, such as alkaline earth oxides and alumina supported potassium fluoride and hydroxide. This reaction is significant as it demonstrates the potential of this compound in catalytic processes at lower reaction temperatures (273 K) (Kabashima, Katou, & Hattori, 2001).

Electrochemical Applications

In electrochemical studies, this compound has been used as a substrate for electrocatalytic hydrogenation at a nickel surface. This process yielded significant amounts of 4-(4-methoxyphenyl)butan-2-one with considerable current efficiency. This showcases its potential in electrochemical conversion processes (Bryan & Grimshaw, 1997).

Molecular Orbital Theory Studies

Molecular orbital theory has been applied to study the conformational energy profiles of 3-buten-2-ol and 2-methoxy-3-butene (related to this compound). The findings challenge the previous interpretation of hydrogen bonding in these compounds, suggesting that conformational biases are influenced more by minimization of oxygen lone pair-π bond repulsion than hydrogen bonding. This research provides insights into the stereochemical behavior of such molecules during chemical reactions (Kahn & Hehre, 1987).

Synthesis of Heterocycles

This compound has been utilized in the synthesis of various heterocycles, demonstrating its utility as a three-carbon synthon. It enables the efficient, regiospecific synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality, illustrating its versatility in organic synthesis (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Solvolysis Reactions

Investigations into the solvolysis reactions of 2-methoxy-2-phenyl-3-butene, related to this compound, provided insights into the roles of ion-molecule pairs in such reactions. These studies offer valuable information on the mechanisms of solvolysis reactions and the stability of different isomers under various conditions (Jia, Ottosson, Zeng, & Thibblin, 2002).

Safety and Hazards

4-Methoxy-3-buten-2-one is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the skin and eyes . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

4-Methoxy-3-buten-2-one is an important precursor for the synthesis of various compounds and is widely used as a reactant in the synthesis of hydroisoquinoline derivatives . It is also employed as an intermediate for the synthesis of manzamine . The efficiency of its reactions mostly lies in the use of water as a solvent . Future research could explore more efficient synthesis methods and potential applications of this compound.

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-buten-2-one plays a significant role in biochemical reactions, particularly in the synthesis of enaminones. It interacts with poorly nucleophilic aromatic amines, such as nitroanilines and chloroanilines, to form (Z)-enaminones. This reaction is highly efficient when water is used as a solvent, enhancing the reaction rate significantly . The compound also acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, yielding functionalized 3-keto-2-diazoalkanoates .

Cellular Effects

This compound influences various cellular processes. It has been observed to react selectively with poorly nucleophilic aromatic amines, leading to the formation of (Z)-enaminones. This reaction is facilitated by the use of water as a solvent, which significantly enhances the reaction rate

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate in various chemical reactions. It undergoes zinc triflate-catalyzed Mukaiyama-Michael reactions with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . The compound’s ability to react with poorly nucleophilic aromatic amines to form (Z)-enaminones is also a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by the solvent used in reactions. For instance, using water as a solvent enhances the reaction rate significantly compared to other media . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Metabolic Pathways

This compound is involved in various metabolic pathways. It acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, leading to the formation of functionalized 3-keto-2-diazoalkanoates . The compound’s interaction with poorly nucleophilic aromatic amines to form (Z)-enaminones is another key metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by the solvent used in reactions, with water significantly enhancing its reactivity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

properties

IUPAC Name

(E)-4-methoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHEPHWWIDUSS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308458
Record name (3E)-4-Methoxy-3-buten-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51731-17-0, 4652-27-1
Record name (3E)-4-Methoxy-3-buten-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-Methoxy-3-buten-2-one
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Record name (3E)-4-Methoxy-3-buten-2-one
Source EPA DSSTox
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Record name 4-methoxybut-3-en-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Key spectroscopic data for this compound include:

  • UV-Vis (cyclohexane): λmax 237 nm (ɛ 13450) []
  • 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz) []
  • 13C NMR (CDCl3): δ 27.5, 57.6, 107.0, 163.6, 196.6 []

Q3: What are the main synthetic applications of this compound?

A4: this compound is a versatile four-carbon synthon and a precursor to the Danishefsky diene. [, ] It acts as a dienophile in Diels-Alder reactions [, ] and a dipolarophile. [, ] It can undergo conjugate addition at the C-4 position followed by elimination of the methoxide anion. [, ] Its enolate serves as a nucleophilic four-carbon building block. [, ]

Q4: Can you provide an example of this compound being used in a multi-step synthesis?

A5: 4-(4′-Methyl-1′-piperazinyl)-3-butyn-2-one can be synthesized in a multigram scale using this compound as the starting material in a three-step procedure. []

Q5: How can this compound be used to synthesize 1,3,5-triacetylbenzene?

A6: Heating this compound in pure water at 150 °C for 30 minutes yields 1,3,5-triacetylbenzene in a 77% isolated yield. This reaction highlights the importance of water as a solvent and proceeds without additional catalysts. []

Q6: How does the structure of this compound relate to its mutagenicity?

A7: Research shows that the mutagenicity of β-substituted acroleins, like this compound, is influenced by the substituent at the beta carbon. Bulky substituents decrease mutagenicity, while good leaving groups significantly enhance it. The aldehyde functionality is also crucial for mutagenicity, as evidenced by the non-mutagenicity of analogous compounds lacking the aldehyde. []

Q7: What is known about the atmospheric fate of this compound?

A8: this compound reacts with hydroxyl radicals in the atmosphere, leading to the formation of various products including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). This degradation pathway contributes to the formation of secondary organic aerosols and long-lived nitrogen-containing compounds in the atmosphere. [, , ]

Q8: What analytical techniques are used to study this compound?

A8: Various techniques are employed to study this compound, including:

  • Gas Chromatography (GC): Used for analyzing purity and reaction progress. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for structural elucidation and identification. [, , , , ]
  • Mass Spectrometry (MS): Used for determining molecular weight and identifying fragmentation patterns. [, ]
  • UV-Vis Spectroscopy: Provides information about electronic transitions and is useful for monitoring reactions. []
  • Infrared (IR) Spectroscopy: Offers insights into functional groups present in the molecule. []
  • X-ray Diffraction: Can be used to determine the crystal structure of solid derivatives. []

Q9: Are there alternatives to using this compound in organic synthesis?

A10: The choice of alternative reagents depends on the specific reaction and desired outcome. For instance, 3-butyn-2-one can be used as a substitute in reactions involving poorly nucleophilic aromatic amines to afford (Z)-enaminones. []

Q10: What are some significant milestones in the research of this compound?

A11: One significant milestone is the development of the Danishefsky diene, which utilizes this compound as a key starting material. This diene has proven highly valuable in Diels-Alder reactions. [, ]

Q11: How does research on this compound contribute to different scientific disciplines?

A11: Research on this compound spans various disciplines:

  • Organic Chemistry: It is a valuable building block in synthesizing complex molecules, including natural products and pharmaceuticals. [, , , , , , , , , ]
  • Atmospheric Chemistry: Studying its atmospheric degradation helps understand its impact on air quality and climate change. [, , ]
  • Toxicology: Investigating its mutagenicity provides insights into its potential health risks. []
  • Analytical Chemistry: Development and validation of analytical methods are crucial for accurate characterization and quantification. [, ]

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